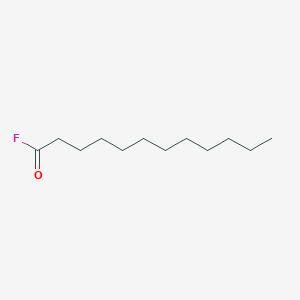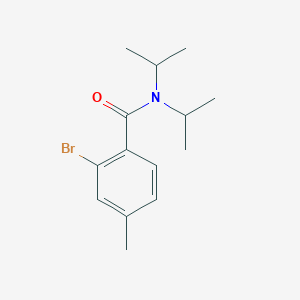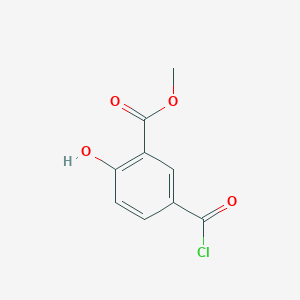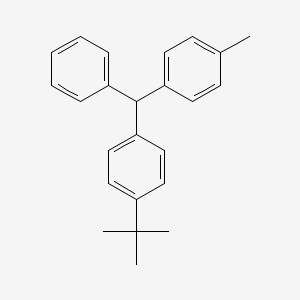
Dodecanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoyl fluoride, also known as lauroyl fluoride, is an organic compound with the molecular formula C₁₂H₂₃FO. It is a member of the acyl fluoride family, characterized by the presence of a carbonyl group (C=O) bonded to a fluorine atom. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecanoyl fluoride can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid (lauric acid) with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced via the fluorination of dodecanoyl chloride using hydrogen fluoride (HF) as the fluorinating agent. This method is favored due to its scalability and cost-effectiveness. The reaction is conducted in a controlled environment to prevent the release of hazardous gases and ensure worker safety .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dodecanoic acid and hydrogen fluoride.
Reduction: This compound can be reduced to dodecanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, ethanol, and thiol compounds are commonly used.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Dodecanoic Acid: Formed from hydrolysis.
Dodecanol: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
Dodecanoyl fluoride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dodecanoyl fluoride primarily involves its reactivity as an acylating agent. The carbonyl group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to acylate various nucleophiles, forming stable covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoyl Chloride: Similar in structure but contains a chlorine atom instead of fluorine.
Dodecanoic Acid: The parent carboxylic acid of dodecanoyl fluoride.
Uniqueness
This compound is unique due to its high reactivity and ability to undergo a wide range of chemical reactions. Its electrophilic carbonyl group makes it a versatile reagent in organic synthesis, allowing for the formation of various derivatives and intermediates .
Eigenschaften
CAS-Nummer |
2266-69-5 |
|---|---|
Molekularformel |
C12H23FO |
Molekulargewicht |
202.31 g/mol |
IUPAC-Name |
dodecanoyl fluoride |
InChI |
InChI=1S/C12H23FO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 |
InChI-Schlüssel |
DZILZIWOZOYLCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)

![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)

![(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14138924.png)

![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)




